(2-Fluorphenyl)thioharnstoff

Übersicht

Beschreibung

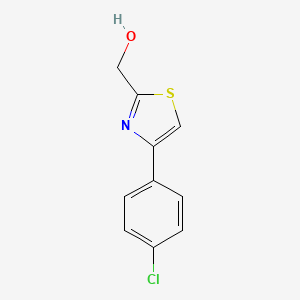

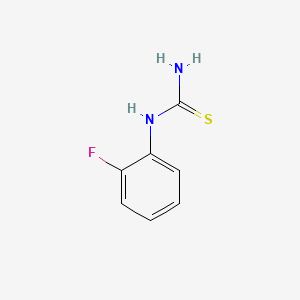

“(2-Fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H7FN2S and a molecular weight of 170.21 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of thiourea derivatives, such as “(2-Fluorophenyl)thiourea”, involves various strategies. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of acetophenonethiazole and p-nitrobenzaldehyde .Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)thiourea” can be represented as H2N — CS — NH2 . Further analysis of the molecule can be conducted using spectroscopic methods .Chemical Reactions Analysis

“(2-Fluorophenyl)thiourea” can undergo various chemical reactions. For instance, it reacts with alkyl halides to form isothiouronium salt . Further hydrolysis of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

“(2-Fluorophenyl)thiourea” is a solid at 20°C . Its melting point ranges from 144.0 to 148.0°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

Thiourea und seine Derivate, einschließlich (2-Fluorphenyl)thioharnstoff, haben signifikante antibakterielle Eigenschaften gezeigt . Dies macht sie wertvoll für die Entwicklung neuer antibakterieller Medikamente, die zur Bekämpfung resistenter Bakterienstämme eingesetzt werden können.

Antioxidative Anwendungen

This compound zeigt auch antioxidative Eigenschaften . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.

Antikrebsanwendungen

Forschungen haben gezeigt, dass this compound potenzielle Antikrebseigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnte, insbesondere bei Krebserkrankungen, die gegen aktuelle Behandlungsmethoden resistent sind.

Entzündungshemmende Anwendungen

This compound hat sich als entzündungshemmend erwiesen . Dies bedeutet, dass es zur Behandlung von Erkrankungen eingesetzt werden könnte, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis und Autoimmunerkrankungen.

Anti-Alzheimer-Anwendungen

Studien haben gezeigt, dass this compound potenzielle Anti-Alzheimer-Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung der Alzheimer-Krankheit eingesetzt werden könnte, einer neurodegenerativen Erkrankung, die durch fortschreitenden Gedächtnisverlust und kognitive Abnahme gekennzeichnet ist.

Antimalaria-Anwendungen

This compound hat sich als antimalariell erwiesen . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antimalaria-Medikamente, insbesondere in Regionen, in denen Malaria weit verbreitet ist und die Resistenz gegen aktuelle Medikamente wächst.

Wirkmechanismus

Thiourea derivatives, such as “(2-Fluorophenyl)thiourea”, have diverse biological activities. They are known for their strong inhibitory effect on Gram-positive pathogens . They also exhibit cytotoxicity against different cell line tissues . One of the mechanisms of action of the N-benzoil-N’-(4-fluorophenyl) thiourea derivative as an anti-cancer is to inhibit the Sirtuin1 enzyme (SIRT1) .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZQQOFMQRNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215855 | |

| Record name | Thiourea, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656-32-6 | |

| Record name | N-(2-Fluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, (2-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical structural features observed in (2-fluorophenyl)thiourea derivatives?

A1: (2-Fluorophenyl)thiourea derivatives typically exhibit a trans-cis configuration across the C-N bonds of the thiourea group. This configuration is stabilized by intramolecular N−H⋯O hydrogen bonds. [] The crystal structures often feature intermolecular hydrogen bonds (N—H⋯O, C—H⋯S, and N—H⋯S) that contribute to the formation of infinite chains or dimers. [, ]

Q2: Can you provide an example of a synthesis route for a (2-fluorophenyl)thiourea derivative and its confirmed structure?

A2: 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be synthesized via a base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in N,N-dimethylformamide (DMF). [, ] The structure of this derivative was confirmed through single-crystal X-ray diffraction analysis, revealing its crystallization in the orthorhombic space group Pna21. [, ]

Q3: Have any (2-fluorophenyl)thiourea derivatives demonstrated biological activity?

A3: Yes, research suggests potential antitumor activity for some derivatives. For instance, 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, synthesized using 1-(2-fluorophenyl)thiourea as a precursor, exhibited promising antitumor activity against the Hela cell line in preliminary tests. []

Q4: What is the role of hydrogen bonding in the crystal structures of (2-fluorophenyl)thiourea derivatives?

A4: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Intramolecular N−H⋯O hydrogen bonds stabilize the trans-cis configuration of the thiourea group. [] Furthermore, intermolecular hydrogen bonds involving N—H⋯O, C—H⋯S, and N—H⋯S interactions contribute to the formation of supramolecular architectures such as chains or dimers. [, ] These interactions influence the physical properties and potential applications of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.